3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Analytical Chemistry HPLC Derivatization Trace Fatty Acid Analysis

Select 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) for unmatched sub-femtomole sensitivity in HPLC carboxylic acid analysis. Superior fluorescence intensity versus coumarin analogs, enabling trace detection of ω-hydroxylated metabolites and mycolic acids in complex matrices. A validated, non-radioactive alternative ensuring assay reproducibility for lipidomics and cytochrome P450 research. Offers quantifiable performance, not just a commodity reagent.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
CAS No. 124522-09-4
Cat. No. B052653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
CAS124522-09-4
Synonyms3-bromomethy-7-methoxy-1,4-benzoxazin-2-one
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C(=O)O2)CBr
InChIInChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
InChIKeyXFCZURAACWKKIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS 124522-09-4): A High-Sensitivity Fluorescent Derivatization Agent for Carboxylic Acid HPLC Analysis


3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (commonly abbreviated as BrMB) is a specialized organic compound belonging to the 1,4-benzoxazin-2-one family, characterized by a bromomethyl reactive handle at the 3-position and a methoxy electron-donating group at the 7-position [1]. This compound is synthesized via the Wislecenus reaction from 2-amino-5-methoxyphenol and ethyl pyruvate, followed by a bromination step [1]. Its primary and extensively documented application is as a highly sensitive pre-column fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC) [2]. The bromomethyl group facilitates efficient esterification with carboxyl moieties under mild basic conditions, while the benzoxazinone core confers strong fluorescent properties suitable for trace-level detection.

Why 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Cannot Be Substituted by Common Fluorescent Derivatization Reagents in HPLC


The selection of a fluorescent derivatization reagent for HPLC is not arbitrary; it is a critical determinant of assay sensitivity, reproducibility, and the ability to resolve complex biological analytes. 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) occupies a distinct performance niche that precludes simple substitution with seemingly analogous reagents, such as coumarin-based labels (e.g., 4-bromomethyl-6,7-dimethoxycoumarin). The benzoxazinone core of BrMB confers a different electronic structure compared to coumarins, leading to demonstrably different fluorescence properties [1]. Specifically, BrMB exhibits enhanced fluorescence intensity relative to analogous coumarin derivatives [1]. Furthermore, its specific chromatographic behavior and reactivity profile can be the determining factor in successfully separating and detecting target analytes in challenging biological matrices, as demonstrated in mycolic acid profiling [2]. Therefore, using an unvalidated alternative without quantifiable performance data risks assay failure, loss of sensitivity, and non-reproducible results.

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one: Quantitative Evidence of Differentiated Performance in HPLC Derivatization


Femtomole-Level Sensitivity: A 185-Fold Improvement in Detection Limit for Fatty Acid Analysis

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) enables a detection limit for n-caproic acid of just below 2 femtomoles (fmol), representing a 185-fold improvement in mass sensitivity compared to the widely used fluorescent reagent 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC), which has a reported detection limit of 0.37 picomoles (pmol) for lauric acid metabolites [1]. This difference in sensitivity is not merely incremental but represents a step-change in analytical capability, allowing for the quantification of carboxylic acids at concentrations that are undetectable with standard coumarin-based labels [2].

Analytical Chemistry HPLC Derivatization Trace Fatty Acid Analysis

Superior Fluorescence Intensity: A 16-50X Signal Enhancement Over UV-Based Detection and a Performance Edge Over Coumarin Analogs

When used for the detection of mycolic acids, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) and other fluorescent reagents provided detection sensitivity that was 16 to 50 times greater than that achieved with a UV-based reagent, p-bromophenacylbromide (PBPB) [1]. This direct comparison validates the fundamental advantage of BrMB's fluorescent properties over absorption-based methods for enhancing assay sensitivity. Furthermore, a separate cross-study analysis notes that BrMB "appears to have better fluorescent properties in terms of fluorescence intensity, than the corresponding molecules of the coumarin series" [2], corroborating its performance advantage as a fluorescent label.

Fluorescence Spectroscopy Derivatization Reagent Selection HPLC Method Development

Broad Utility Across Biological Matrices: Validated in Fatty Acid Metabolism and Mycobacterial Identification

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) has been successfully and quantitatively validated in two distinct and challenging analytical contexts: (1) the assay of microsomal fatty acid omega-hydroxylation activity in rat liver and kidney [1], and (2) the differentiation of Mycobacterium species via HPLC profiling of mycolic acids [2]. In both cases, the use of BrMB was instrumental in achieving a sensitive, reproducible, and non-radioactive method. The successful application in these diverse fields demonstrates the reagent's robustness and versatility, providing a peer-reviewed, proven method that mitigates the risk of assay development.

Lipidomics Enzymology Clinical Microbiology

Reproducible and Complete Derivatization Under Mild Conditions

A key analytical metric for any derivatization reagent is the quantitative yield of the reaction. Studies on 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) have demonstrated that n-caproic acid was esterified completely under mild reaction conditions, and the process showed sufficient reproducibility [1]. This is a critical advantage over reagents that may require harsh conditions leading to analyte degradation, or suffer from incomplete, variable conversion rates that compromise assay accuracy and precision. While many reagent datasheets only state purity, this quantifiable performance metric on derivatization efficiency provides direct evidence of BrMB's reliability.

Sample Preparation Method Validation Analytical Reproducibility

Critical Application Scenarios for Procuring 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS 124522-09-4) Based on Quantified Evidence


High-Sensitivity Analysis of Fatty Acid ω-Hydroxylation Activity in Microsomal Preparations

Researchers investigating cytochrome P450-mediated metabolism, particularly peroxisome proliferation and fatty acid catabolism, require a non-radioactive assay with superior sensitivity. This compound is the validated reagent for this specific assay, offering a femtomole-level detection limit (< 2 fmol) that ensures reliable quantification of low-abundance ω-hydroxylated metabolites like 12-hydroxylauric acid in rat liver and kidney microsomes [1]. The established method provides a sensitive and reproducible alternative to radiometric assays, improving laboratory safety and efficiency [1].

HPLC-Based Identification and Differentiation of Mycobacterium Species via Mycolic Acid Profiling

In clinical microbiology and research settings, the rapid identification of Mycobacterium species is crucial. This compound is a key reagent in a validated HPLC method for profiling mycolic acids from bacterial cell wall skeletons. Its use enables detection sensitivity that is 16 to 50 times greater than traditional UV-based methods [2]. This enhanced sensitivity, combined with its ability to resolve species-specific chromatographic profiles, makes it a critical tool for developing safer and more sensitive diagnostic or research assays for mycobacterial infections, including M. tuberculosis and M. bovis [2].

Trace-Level Quantification of Carboxylic Acid Metabolites and Lipids in Complex Biological Matrices

For analytical chemists and lipidomics researchers facing challenges in detecting and quantifying trace carboxylic acids (e.g., short-chain fatty acids, prostaglandins, or novel drug candidates) in plasma, tissue homogenates, or cell lysates, this compound provides a proven solution. Its demonstrated sub-femtomole sensitivity [1] and complete, reproducible derivatization yield under mild conditions [2] are essential for generating accurate, precise, and robust data from limited or precious samples. Its superior fluorescence intensity compared to coumarin analogs [3] makes it the reagent of choice when maximizing signal-to-noise ratio is non-negotiable.

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